

# Unveiling the Molecular Architecture of N-Butyl Nortadalafil: A Technical Guide

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## Compound of Interest

Compound Name: *N-Butyl Nortadalafil*

Cat. No.: *B137380*

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## Introduction

**N-Butyl Nortadalafil** is a synthetic compound recognized as an analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. As an analog, **N-Butyl Nortadalafil** is characterized by the substitution of the N-methyl group on the piperazinedione ring of tadalafil with an N-butyl group. This structural modification can influence the compound's physicochemical properties, pharmacological activity, and metabolic profile. This technical guide provides a comprehensive overview of the chemical structure elucidation of **N-Butyl Nortadalafil**, detailing its molecular formula, synthesis, and the analytical techniques employed for its characterization.

## Chemical Identity and Properties

A thorough understanding of the chemical identity of **N-Butyl Nortadalafil** is fundamental for its study and application in research and development. Key identifiers and properties are summarized in the table below.

Property	Value
Systematic Name	(6R,12aR)-2-butyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Synonyms	N-Butyl Tadalafil
Molecular Formula	C <sub>25</sub> H <sub>25</sub> N <sub>3</sub> O <sub>4</sub>
Molecular Weight	431.48 g/mol
CAS Number	171596-31-9
Appearance	Pale Yellow to Pale Beige Solid
Solubility	Slightly soluble in Chloroform and Methanol (with heating)
Melting Point	209-210 °C

## Synthesis and Purification

The synthesis of **N-Butyl Nortadalafil** typically involves the N-alkylation of nortadalafil (desmethyl-tadalafil), the core precursor lacking the methyl group on the piperazinedione nitrogen.

## Conceptual Synthesis Workflow

The logical flow for the synthesis and purification of **N-Butyl Nortadalafil** is outlined below. This process starts with the precursor, nortadalafil, which undergoes N-alkylation followed by purification to yield the final product.

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